5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride
Description
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a heterocyclic compound that contains a triazole ring
Properties
IUPAC Name |
5-amino-1-methyltriazole-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.ClH/c1-10-4(7)2(3(5)6)8-9-10;/h7H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEXJXDQSAIHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This process is often carried out under mild conditions and does not require the use of transition metals, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic addition and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form non-covalent bonds with enzymes and receptors, leading to various biological effects . These interactions can result in the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazole: A related compound with similar chemical properties and applications.
1,2,4-triazole derivatives: Compounds that share the triazole ring structure and exhibit similar biological activities.
Uniqueness
5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride (CAS No. 55432-72-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-cancer, antimicrobial, and enzymatic inhibition properties, supported by research findings and case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 176.61 g/mol. The compound features a triazole ring, which is known for its biological relevance.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 176.61 g/mol |
| CAS Number | 55432-72-9 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of 5-amino-1-methyl-1H-1,2,3-triazole derivatives. For instance, a compound derived from this triazole was shown to induce apoptosis in MCF cell lines with an IC50 of approximately 25.72 μM. In vivo studies demonstrated a significant suppression of tumor growth in mice models treated with this compound .
Case Study: Apoptosis Induction
In a controlled study, the compound was administered to tumor-bearing mice, leading to a marked reduction in tumor size compared to untreated controls. Flow cytometry analysis indicated that the compound effectively accelerated apoptosis in cancer cells, suggesting its potential as a therapeutic agent against various cancers .
Antimicrobial Activity
5-amino-1-methyl-1H-1,2,3-triazole derivatives have also been evaluated for their antimicrobial properties. One study reported that certain derivatives exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 μg/mL |
| Bacillus subtilis | 300 μg/mL |
| Escherichia coli | 200 μg/mL |
| Pseudomonas aeruginosa | 500 μg/mL |
These findings indicate that the triazole derivatives possess considerable antibacterial activity, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its potential as an acetylcholinesterase inhibitor. In vitro assays demonstrated that certain derivatives could inhibit acetylcholinesterase activity effectively, which is crucial for developing treatments for neurodegenerative diseases.
Enzyme Inhibition Data
| Compound | IC50 (μM) |
|---|---|
| Derivative A | 6.1 |
| Derivative B | 11.3 |
These results suggest that modifications to the triazole structure can enhance its inhibitory potency against acetylcholinesterase .
Mechanistic Insights
Research utilizing density functional theory (DFT) calculations has elucidated the mechanisms underlying the biological activities of these compounds. The nucleophilic addition/cyclization processes involved in their synthesis contribute to their diverse functionalities and biological profiles .
Future Directions
Given the promising biological activities observed in various studies, future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the efficacy and selectivity of these compounds.
- In Vivo Studies : To further evaluate their therapeutic potential and safety profiles.
- Mechanistic Studies : To better understand their mode of action at the molecular level.
Q & A
Basic: What laboratory synthesis methods are recommended for 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride?
Methodological Answer:
The compound is synthesized via nitrosation and cyclization reactions. A common approach involves dissolving a precursor (e.g., 5-aminoimidazole-4-carboxamide) in hydrochloric acid, followed by treatment with sodium nitrite at 0–5°C to form the hydrochloride salt . Alternatively, triazole derivatives can be synthesized via condensation reactions using sodium azide and nitriles under controlled pH and temperature . Variations in reaction time (e.g., 12–24 hours) and purification methods (e.g., recrystallization from ethanol/water) influence yield and purity.
Basic: How is this compound characterized for structural confirmation and purity assessment?
Methodological Answer:
Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and hydrogen bonding.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typically required for biological assays).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ expected at m/z 187.08).
- Elemental analysis to validate stoichiometry (C, H, N, Cl percentages) .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under nitrogen atmosphere to prevent hydrolysis of the carboximidamide group. Stability studies indicate decomposition >5% after 6 months at 4°C. Avoid prolonged exposure to basic conditions (>pH 8), which promote imidazole ring opening .
Basic: Which biological targets or pathways are associated with this compound?
Methodological Answer:
Preliminary studies suggest interactions with:
- Adenosine receptors (A₂A subtype), modulating cAMP signaling.
- Kinase enzymes (e.g., JAK2), with IC₅₀ values in the low micromolar range.
Validate targets using competitive binding assays (radioligand displacement) and cellular phosphorylation assays (Western blot) .
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. ICReDD’s approach integrates reaction path searches with experimental validation, reducing trial-and-error cycles. For example, simulate azide-alkyne cycloaddition kinetics to optimize solvent polarity and catalyst selection .
Advanced: What reactor design considerations improve scalability of its synthesis?
Methodological Answer:
Scale-up requires:
- Continuous-flow reactors for precise temperature control during exothermic nitrosation steps.
- Membrane separation technologies to isolate intermediates efficiently (e.g., nanofiltration for HCl removal).
- Process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in-line FTIR) .
Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigate by:
- Performing dose-response curves in triplicate across multiple cell lines.
- Using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity).
- Validating target engagement via CRISPR knockout models .
Advanced: How do structural analogs influence structure-activity relationship (SAR) studies?
Methodological Answer:
Modify the triazole core (e.g., substituents at N1 or C5) to probe SAR. For example:
- N1-Methyl vs. benzyl groups : Methyl enhances solubility but reduces kinase inhibition.
- C5-Benzylthio substitution (as in MLS000672511) improves membrane permeability but increases cytotoxicity.
Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .
Advanced: What strategies enhance process control in multi-step synthesis?
Methodological Answer:
Implement:
- Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry).
- Mid-course quenching to isolate reactive intermediates (e.g., azide species).
- Green chemistry principles (e.g., replace toxic solvents with cyclopentyl methyl ether) .
Advanced: How to develop isotope-labeled analogs for mechanistic studies?
Methodological Answer:
Incorporate stable isotopes (e.g., ¹³C, ¹⁵N) during precursor synthesis. For example:
- Use ¹³C-labeled sodium nitrite in nitrosation to track carboximidamide formation.
- Validate isotopic purity via LC-MS and isotopic NMR. Labeled analogs enable metabolic tracing in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
